![molecular formula C20H26O3Si B14241597 Triethoxy[4-(2-phenylethenyl)phenyl]silane CAS No. 188748-64-3](/img/structure/B14241597.png)
Triethoxy[4-(2-phenylethenyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[4-(2-phenylethenyl)phenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a phenyl group substituted with a styryl moiety. This compound is notable for its applications in various fields, including materials science and organic synthesis, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[4-(2-phenylethenyl)phenyl]silane typically involves the hydrosilylation of styrene derivatives with triethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium, which facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the styrene derivative . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This involves the use of continuous flow reactors and advanced catalytic systems to ensure efficient conversion and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy[4-(2-phenylethenyl)phenyl]silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of the silicon-hydrogen bond to silicon-oxygen bonds.
Substitution: Replacement of ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes under inert atmospheres.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Involves nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
Triethoxy[4-(2-phenylethenyl)phenyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Triethoxy[4-(2-phenylethenyl)phenyl]silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This reactivity is crucial for its applications in surface modification and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: A simpler analog with three ethoxy groups bonded to silicon.
Trimethoxy(2-phenylethyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy[4-(2-phenylethenyl)phenyl]silane is unique due to the presence of the styryl moiety, which imparts additional reactivity and functionality compared to simpler silanes. This makes it particularly valuable in applications requiring specific interactions with organic substrates .
Propriétés
Numéro CAS |
188748-64-3 |
|---|---|
Formule moléculaire |
C20H26O3Si |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
triethoxy-[4-(2-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C20H26O3Si/c1-4-21-24(22-5-2,23-6-3)20-16-14-19(15-17-20)13-12-18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3 |
Clé InChI |
WHRHSYKFXCJLQR-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=C(C=C1)C=CC2=CC=CC=C2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



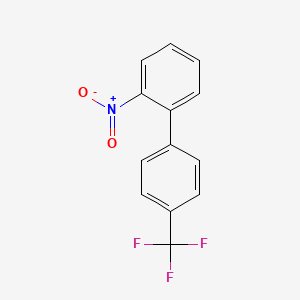

![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)
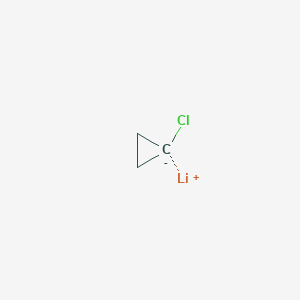
![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
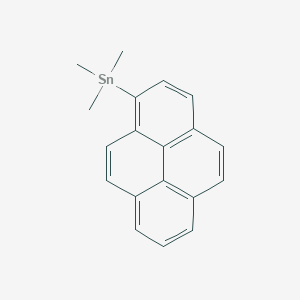
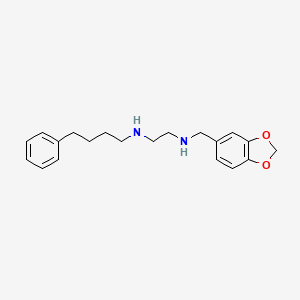
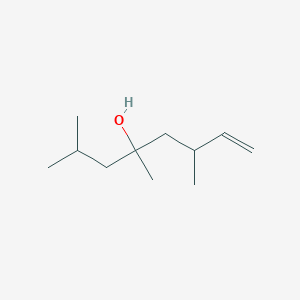
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
